Bienvenue dans la boutique en ligne BenchChem!

Veledimex S enantiomer

Stereochemistry Gene Regulation Nuclear Receptor

Veledimex S enantiomer (INXN-1001 S enantiomer, RG-115932 S enantiomer) is the stereochemically defined (S)-isomer of the diacylhydrazine-based small molecule veledimex. It serves as an orally bioavailable activator ligand for proprietary gene therapy promoter systems, specifically the ecdysone receptor (EcR)-based RheoSwitch Therapeutic System (RTS).

Molecular Formula C27H38N2O3
Molecular Weight 438.6 g/mol
CAS No. 1093131-03-3
Cat. No. B1663838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVeledimex S enantiomer
CAS1093131-03-3
Molecular FormulaC27H38N2O3
Molecular Weight438.6 g/mol
Structural Identifiers
SMILESCCCC(C(C)(C)C)N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=C(C(=CC=C2)OC)CC
InChIInChI=1S/C27H38N2O3/c1-9-12-24(27(5,6)7)29(26(31)20-16-18(3)15-19(4)17-20)28-25(30)22-13-11-14-23(32-8)21(22)10-2/h11,13-17,24H,9-10,12H2,1-8H3,(H,28,30)/t24-/m0/s1
InChIKeyLZWZPGLVHLSWQX-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Veledimex S enantiomer (CAS 1093131-03-3): A Chiral Diacylhydrazine Activator Ligand for Gene Therapy


Veledimex S enantiomer (INXN-1001 S enantiomer, RG-115932 S enantiomer) is the stereochemically defined (S)-isomer of the diacylhydrazine-based small molecule veledimex . It serves as an orally bioavailable activator ligand for proprietary gene therapy promoter systems, specifically the ecdysone receptor (EcR)-based RheoSwitch Therapeutic System (RTS) [1]. The compound also functions as a moderate inhibitor and substrate of cytochrome P450 enzymes CYP3A4 and CYP3A5 . Its defined stereochemistry is fundamental to its role in enabling precisely controlled, inducible gene expression for research and therapeutic applications.

Why Veledimex S enantiomer (1093131-03-3) Cannot Be Substituted by Racemic Veledimex or Analogs


Substituting Veledimex S enantiomer with racemic veledimex, its (R)-enantiomer, or other in-class gene switch activators introduces significant experimental and therapeutic risk due to fundamental differences in stereospecific pharmacology. The (S)-configuration at the hexan-3-yl chiral center dictates the molecule's three-dimensional shape, which is critical for optimal binding and stabilization of the EcR-RXR nuclear receptor complex required for efficient gene induction [1]. Using the racemate or the less active (R)-enantiomer can lead to unpredictable potency, off-target binding profiles, and altered pharmacokinetics, thereby compromising the precise, titratable control over transgene expression that is essential for both reproducible research outcomes and the safety/efficacy profile of RTS-based clinical interventions [2].

Veledimex S enantiomer (1093131-03-3) Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation


Stereospecific Stabilization of the Transcriptionally Active Conformation

The S enantiomer of veledimex exhibits enhanced functional activity compared to the R enantiomer by more effectively stabilizing the transcriptionally active conformation of the ecdysone receptor (EcR) complex. This differential stereospecific interaction is a primary determinant of its superior gene induction efficiency [1].

Stereochemistry Gene Regulation Nuclear Receptor

Comparative In Vivo Oral Bioavailability and Systemic Exposure

Following a single oral dose, veledimex exhibits species-dependent oral bioavailability. In mice, the bioavailability is approximately 56%, while in cynomolgus monkeys, it is up to 17.4% . This bioavailability profile is critical for achieving effective systemic concentrations and is a key metric for comparing its performance against alternative delivery methods or chemical modifications.

Pharmacokinetics ADME Oral Dosing

Quantified Blood-Brain Barrier (BBB) Penetration in Tumor-Bearing Models

Veledimex demonstrates the ability to cross the blood-brain barrier (BBB), a crucial attribute for targeting central nervous system (CNS) malignancies. In orthotopic GL-261 mouse models, brain tissue levels of veledimex were approximately 6-fold higher in tumor-bearing mice compared to healthy, naive mice .

CNS Penetration Glioblastoma Brain Tumor

Comparative In Vivo Pharmacokinetic Profile in Preclinical Species

The pharmacokinetic profile of veledimex following intravenous administration reveals key differences between mice and monkeys. In mice, plasma clearance is 1399 mL/h/kg, volume of distribution is 20,271 mL/kg, and terminal half-life is ~10 hours. In monkeys, plasma clearance is 1170 mL/h/kg, volume of distribution is 9,180 mL/kg, and terminal half-life is ~30 hours .

Pharmacokinetics Clearance Half-Life

Optimal Application Scenarios for Veledimex S enantiomer (1093131-03-3)


Preclinical Glioblastoma Research Requiring CNS Penetration

The demonstrated ability of veledimex S enantiomer to cross the blood-brain barrier and achieve 6-fold higher concentrations in tumor-bearing brain tissue makes it a uniquely suitable activator ligand for RTS-based gene therapies targeting glioblastoma multiforme or other CNS malignancies . Procurement of this specific enantiomer ensures the compound's in vivo distribution profile aligns with experimental needs for brain tumor models.

Inducible Gene Expression in Syngeneic Mouse Tumor Models

For studies requiring titratable control over intratumoral transgene expression, the S enantiomer's oral bioavailability of ~56% in mice provides a quantifiable benchmark for achieving dose-dependent increases in target gene mRNA and protein . Its documented return-to-baseline expression upon withdrawal confirms its suitability for reversible, regulated gene switching in vivo.

Allometric Scaling and Pre-IND Pharmacokinetic Studies

The well-characterized and species-specific pharmacokinetic parameters for veledimex S enantiomer in mice and monkeys (e.g., clearance of 1399 vs. 1170 mL/h/kg; half-life of 10h vs. 30h) provide a critical dataset for researchers performing allometric scaling to predict human doses . This quantitative data supports procurement for IND-enabling studies where accurate human PK prediction is paramount.

CYP3A4/5-Mediated Drug-Drug Interaction (DDI) Research

As a moderate inhibitor and substrate of CYP3A4/5, the S enantiomer is a relevant tool for investigating potential DDIs in the context of combination therapies. Its defined interaction with these key metabolic enzymes distinguishes it from other gene switch ligands with different metabolic liabilities, making it essential for studies where CYP-mediated metabolism is a study variable .

Quote Request

Request a Quote for Veledimex S enantiomer

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.